molecular formula C22H24N2O2 B3820976 1,1'-(1,6-dioxo-1,6-hexanediyl)diindoline

1,1'-(1,6-dioxo-1,6-hexanediyl)diindoline

Cat. No.: B3820976
M. Wt: 348.4 g/mol
InChI Key: IPRIJLCGEYRKHY-UHFFFAOYSA-N
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Description

1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline is an organic compound with the molecular formula C22H24N2O2 It is characterized by the presence of two indoline units connected by a hexanediyl linker with two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline can be synthesized through a multi-step process involving the reaction of indoline with hexanedioic acid derivatives. The typical synthetic route includes:

    Condensation Reaction: Indoline is reacted with hexanedioic acid chloride in the presence of a base such as pyridine to form the intermediate product.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to yield 1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline.

Industrial Production Methods

Industrial production of 1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.

    Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Scientific Research Applications

1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline can be compared with other similar compounds, such as:

    1,1’-(1,6-dioxo-1,6-hexanediyl)diimidazole: Similar structure but with imidazole units instead of indoline.

    1,1’-(1,6-dioxo-1,6-hexanediyl)dipyrrole: Contains pyrrole units instead of indoline.

    1,1’-(1,6-dioxo-1,6-hexanediyl)dibenzimidazole: Features benzimidazole units instead of indoline.

The uniqueness of 1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline lies in its specific structural arrangement and the presence of indoline units, which impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1,6-bis(2,3-dihydroindol-1-yl)hexane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(23-15-13-17-7-1-3-9-19(17)23)11-5-6-12-22(26)24-16-14-18-8-2-4-10-20(18)24/h1-4,7-10H,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRIJLCGEYRKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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